molecular formula C8H4BrNO4 B2480291 2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde CAS No. 1787297-56-6

2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde

Cat. No.: B2480291
CAS No.: 1787297-56-6
M. Wt: 258.027
InChI Key: QJRYMSLCTSYJFH-UHFFFAOYSA-N
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Description

2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde is an organic compound with the molecular formula C8H4BrNO4 It consists of a benzene ring substituted with a bromine atom, a nitro group, and two formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde typically involves multi-step reactions starting from commercially available materials. One efficient method involves the bromination of 5-nitrobenzene-1,3-dicarbaldehyde under controlled conditions to introduce the bromine atom at the desired position . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

    Reduction: The major product is 2-Bromo-5-aminobenzene-1,3-dicarbaldehyde.

    Oxidation: The major product is 2-Bromo-5-nitrobenzene-1,3-dicarboxylic acid.

Scientific Research Applications

2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde involves its reactive functional groups. The bromine atom and nitro group can participate in various chemical reactions, making the compound a versatile intermediate. The formyl groups can undergo nucleophilic addition reactions, which are crucial in forming new carbon-carbon bonds in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-nitrobenzaldehyde: Similar structure but with only one formyl group.

    2-Bromo-5-nitrobenzene-1,3-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of formyl groups.

Uniqueness

2-Bromo-5-nitrobenzene-1,3-dicarbaldehyde is unique due to the presence of both formyl groups and a nitro group on the benzene ring, which provides a combination of reactivity and functionality not found in many other compounds. This makes it particularly valuable in synthetic organic chemistry for constructing complex molecules.

Properties

IUPAC Name

2-bromo-5-nitrobenzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO4/c9-8-5(3-11)1-7(10(13)14)2-6(8)4-12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRYMSLCTSYJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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